

Application Notes & Protocols: Structure-Based Design of Selective 4-Aminoquinazoline Inhibitors

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Compound of Interest

Compound Name: *4-Chloroquinazolin-2-amine*

Cat. No.: *B057396*

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Audience: Researchers, scientists, and drug development professionals.

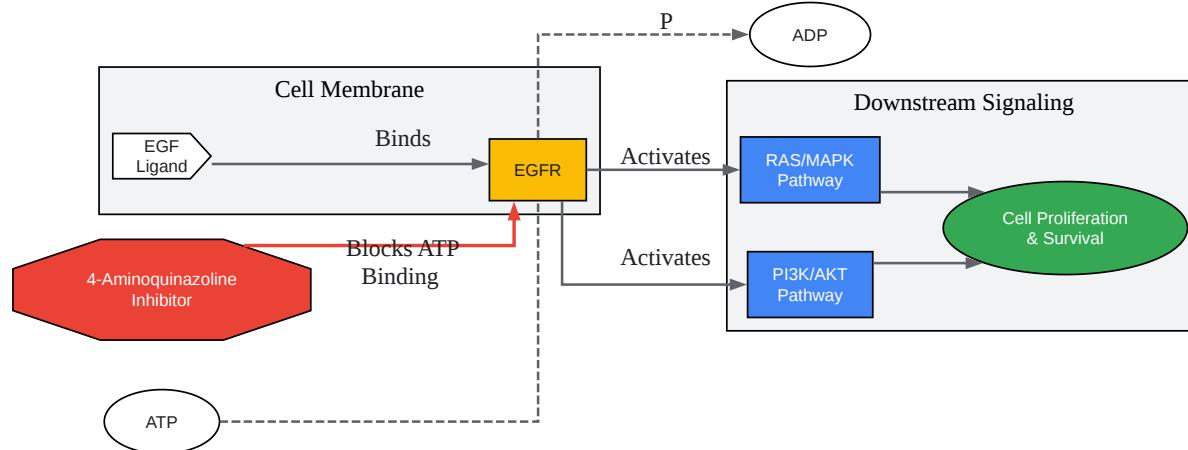
Introduction: The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology, such as gefitinib and erlotinib.^{[1][2][3]} These compounds typically act as ATP-competitive inhibitors, targeting the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR).^{[3][4][5]} The structure-based drug design (SBDD) approach has been instrumental in developing potent and selective 4-aminoquinazoline inhibitors. By leveraging the structural differences in the ATP-binding pockets of various kinases, medicinal chemists can rationally design modifications to the 4-aminoquinazoline core to enhance target affinity and selectivity, thereby minimizing off-target effects.^{[6][7]} This document provides an overview of the design principles, relevant signaling pathways, experimental protocols for synthesis and evaluation, and structure-activity relationship (SAR) data for this important class of inhibitors.

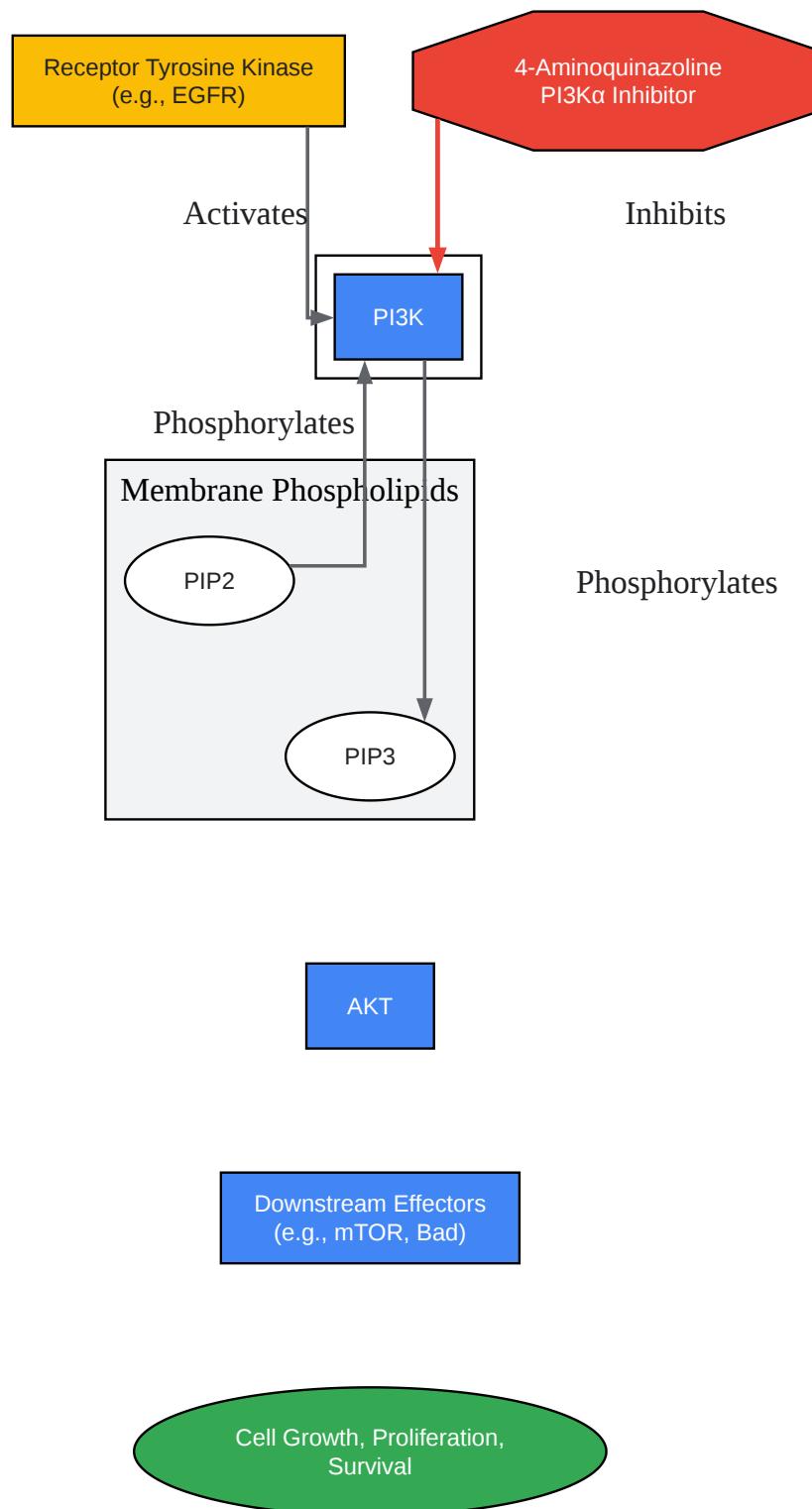
Key Signaling Pathways Targeted by 4-Aminoquinazoline Inhibitors

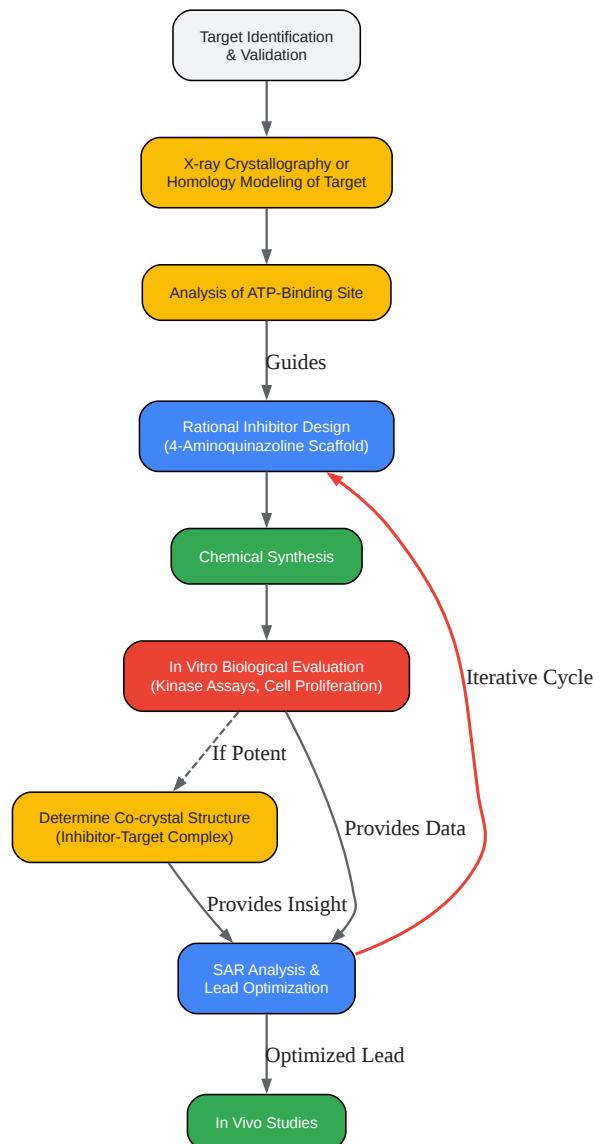
4-aminoquinazoline derivatives have been successfully designed to inhibit several critical signaling kinases involved in cell proliferation, survival, and differentiation. Understanding these pathways is crucial for inhibitor design and interpreting biological data.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many 4-anilinoquinazoline compounds.^{[3][4]} Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. 4-aminoquinazoline inhibitors bind to the ATP pocket in the EGFR kinase domain, preventing this activation cascade.







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References

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